2-(Piperidine-1-carbothioylsulfanyl)ethyl benzoate
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Overview
Description
2-(Piperidine-1-carbothioylsulfanyl)ethyl benzoate is an organic compound with the molecular formula C15H19NO2S2 and a molecular weight of 309.447 g/mol It is characterized by the presence of a piperidine ring, a benzoate group, and a carbothioylsulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidine-1-carbothioylsulfanyl)ethyl benzoate typically involves the reaction of piperidine with ethyl benzoate in the presence of a carbothioylating agent. One common method involves the use of carbon disulfide (CS2) and an alkylating agent such as ethyl iodide (C2H5I) under basic conditions . The reaction proceeds through the formation of an intermediate piperidine-carbothioate, which subsequently reacts with ethyl benzoate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidine-1-carbothioylsulfanyl)ethyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzoate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2-(Piperidine-1-carbothioylsulfanyl)ethyl benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Piperidine-1-carbothioylsulfanyl)ethyl benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the carbothioylsulfanyl group can form covalent bonds with nucleophilic sites on enzymes or proteins. This dual interaction can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Ethyl-2-piperidyl)ethyl benzoate hydrochloride
- 2-(1-Methyl-2-piperidyl)ethyl benzoate hydrochloride
- 2-(1-Butylpiperidin-2-yl)ethyl benzoate
Uniqueness
2-(Piperidine-1-carbothioylsulfanyl)ethyl benzoate is unique due to its carbothioylsulfanyl linkage, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
7473-01-0 |
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Molecular Formula |
C15H19NO2S2 |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
2-(piperidine-1-carbothioylsulfanyl)ethyl benzoate |
InChI |
InChI=1S/C15H19NO2S2/c17-14(13-7-3-1-4-8-13)18-11-12-20-15(19)16-9-5-2-6-10-16/h1,3-4,7-8H,2,5-6,9-12H2 |
InChI Key |
SIBQUBXIRJQDAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)SCCOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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